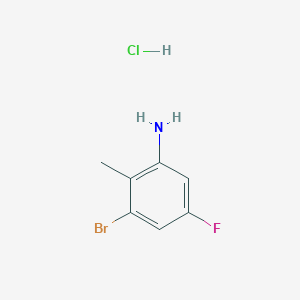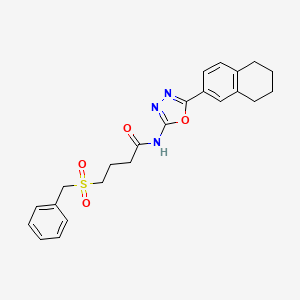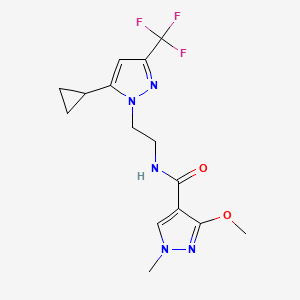
Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with dichlorobenzamido and dimethyl groups, making it a subject of interest for researchers in chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is synthesized through cyclization reactions.
Introduction of Dichlorobenzamido Group: This step involves the reaction of the thiophene core with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the dichlorobenzamido derivative.
Dimethylation: The thiophene ring is then dimethylated using methylating agents like methyl iodide in the presence of a strong base.
Carbamoylation: Finally, the compound is reacted with methyl isocyanate to introduce the carbamate group, completing the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl or amido groups using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amido or carbonyl derivatives.
Substitution: Substituted benzamido derivatives.
科学研究应用
Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Methyl (2-(2,5-dichlorobenzamido)-thiophene-3-carbonyl)carbamate: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
Ethyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
Uniqueness: Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorobenzamido and dimethyl groups on the thiophene ring makes it particularly interesting for various synthetic and research applications.
属性
IUPAC Name |
methyl N-[2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-7-8(2)25-15(12(7)14(22)20-16(23)24-3)19-13(21)10-6-9(17)4-5-11(10)18/h4-6H,1-3H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIFGSULNWEHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2528988.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)



![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)
